![molecular formula C25H17FN4O B4887966 2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4887966.png)

2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to the one , often involves catalytic methods or one-pot synthesis approaches. For example, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones have been synthesized from reactions involving 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids, showcasing the versatility and efficiency of such methods (Heravi et al., 2007).

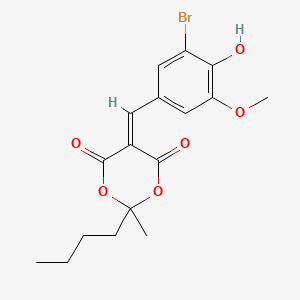

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied. For instance, the infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been investigated, providing insights into the optimized molecular structure and vibrational frequencies, which are crucial for understanding the physical and chemical behavior of such compounds (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of pyrazolo[3,4-d]pyrimidine derivatives are significant for their potential applications. The reactivity of these compounds, including electrophilic and nucleophilic attack sites, has been analyzed through molecular electrostatic potential maps. For instance, regions over the carbonyl group and mono-substituted phenyl ring are identified as possible sites for electrophilic attack, whereas positive regions around the para-substituted phenyl and pyrazole ring indicate possible sites for nucleophilic attack (Mary et al., 2015).

Physical Properties Analysis

The physical properties, including the infrared spectrum, vibrational frequencies, and geometrical parameters, of similar compounds provide essential data for the analysis of 2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. These properties are in agreement with experimental data, confirming the stability of the molecule and its potential utility in various applications (Mary et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, such as hyper-conjugative interaction, charge delocalization, and the role of functional groups in reactivity, is essential. The frontier molecular orbital analysis, natural bonding orbital analysis, and molecular docking studies reveal the molecule's stability and reactivity, indicating the compound's potential inhibitory activity and its applications in nonlinear optics and as a pharmacological probe (Mary et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases are essential components of the MAP kinase signal transduction pathway, which plays a crucial role in various cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

It is known to interact with its targets, potentially influencing their activity and resulting in changes in cellular processes

Biochemical Pathways

The compound is likely involved in the MAP kinase signal transduction pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and cellular responses . The downstream effects of this pathway can include cell growth, differentiation, and apoptosis .

Pharmacokinetics

Compounds with similar structures have been found to be substrates forP-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells, affecting the absorption, distribution, metabolism, and excretion (ADME) of many drugs . This could potentially impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action are likely dependent on its interactions with its targets and the subsequent changes in cellular processes . Given its involvement in the MAP kinase pathway, it may influence cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs or substances that inhibit or induce P-gp could affect the compound’s pharmacokinetics . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity.

Propriétés

IUPAC Name |

2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN4O/c26-20-13-11-19(12-14-20)22-15-21(17-7-3-1-4-8-17)27-25(28-22)30-24(31)16-23(29-30)18-9-5-2-6-10-18/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTNAUJUNYWLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)

![2-{[2-(2,6-diisopropylphenoxy)ethyl]amino}ethanol](/img/structure/B4887907.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4887912.png)

![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4887918.png)

![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)

![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)

![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)

![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)

![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4887971.png)

![4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887978.png)